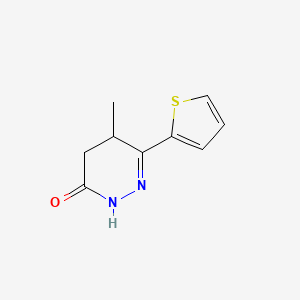
3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a phenyl group (a ring of six carbon atoms, akin to benzene) and a methoxy-methylphenyl group (a benzene ring with a methoxy (OCH3) and a methyl (CH3) substituent) attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
- Novel compounds containing 3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized for various research purposes. These compounds are typically characterized using analytical and spectral data, demonstrating their potential in chemical research and development (Khalifa et al., 2017).
Molecular Structure and Photophysical Studies
- The molecular structure of related compounds is often analyzed using techniques like X-ray diffraction. Photophysical studies in different solvents reveal variations in properties like extinction coefficients and quantum yield, which are crucial in understanding the behavior of these compounds under various conditions (Singh et al., 2013).
Potential in Nonlinear Optics
- Investigations into the molecular structure, vibrational frequencies, and electronic properties of related compounds have revealed their potential applications in nonlinear optics. Studies include natural bonding orbital analysis and molecular electrostatic potential mapping, which are essential for understanding the charge transfer and electronic properties of these molecules (Mary et al., 2015).
Applications in Synthesis of Bioactive Molecules
- The compound and its derivatives are used in the synthesis of biologically active molecules. This includes the synthesis of secondary and tertiary amines, which are significant in the development of pharmaceuticals, dyes, and fine chemicals (Bawa et al., 2009).
Role in the Development of Pharmaceutical Intermediates
- Derivatives of 3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde are often synthesized and evaluated for their potential as pharmaceutical intermediates. These compounds are characterized for their chemical structure and tested for various biological activities, indicating their importance in medicinal chemistry research (Sudha et al., 2021).
Mécanisme D'action
Safety and Hazards
Based on the related compound 4-Methoxy-3-methylphenylboronic acid, it can be inferred that this compound may cause skin and eye irritation, and may be harmful if swallowed . It’s recommended to handle it with appropriate safety measures, including the use of protective clothing and eye protection .
Propriétés
IUPAC Name |
3-(4-methoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-10-14(8-9-17(13)22-2)18-15(12-21)11-20(19-18)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFUYPCNQXXBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride](/img/structure/B2448366.png)




![Methyl (E)-4-oxo-4-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propylamino]but-2-enoate](/img/structure/B2448378.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B2448382.png)

![Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride](/img/structure/B2448385.png)
![3-[(3-Chlorophenyl)sulfonyl]-5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2448386.png)
![2-[2-(Dimethylsulfamoylamino)ethyl]-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2448387.png)